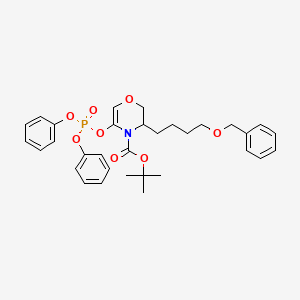
tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate
説明
Tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C32H38NO8P and its molecular weight is 595.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-butyl 3-(4-(benzyloxy)butyl)-5-(diphenoxyphosphoryloxy)-2H-1,4-oxazine-4(3H)-carboxylate, with the CAS number 1166394-98-4, is a complex organic compound known for its potential biological activities. This compound belongs to the class of benzoxazines, which have garnered attention due to their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C32H38NO8P, with a molecular weight of 595.62 g/mol. The structure features a benzoxazine core that contributes to its biological activity.
Biological Activity Overview
Benzoxazines are recognized for their wide range of biological activities, including:
- Anticancer Activity : Benzoxazines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : They exhibit antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers.
- Antioxidant Activity : Certain compounds in this class possess the ability to scavenge free radicals.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The diphenoxyphosphoryl group may interact with specific enzymes involved in cell signaling pathways.
- Modulation of Gene Expression : This compound may influence the expression of genes related to cell proliferation and apoptosis.
- Interaction with Cellular Receptors : Potential binding to receptors can lead to altered cellular responses.
Case Studies and Research Findings
Recent studies have explored the biological activity of related benzoxazine compounds, providing insights into their therapeutic potential:
-
Anticancer Evaluations :
- A study demonstrated that benzoxazinones could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Another research highlighted the use of benzoxazine derivatives in targeted cancer therapies due to their ability to modulate signaling pathways critical for tumor growth .
- Antimicrobial Studies :
-
Anti-inflammatory and Antioxidant Properties :
- Studies have shown that some benzoxazine compounds can reduce pro-inflammatory cytokines in vitro and in vivo, indicating their potential as anti-inflammatory agents .
- The antioxidant capacity was evaluated using various assays, confirming the ability of these compounds to mitigate oxidative stress .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
tert-butyl 5-diphenoxyphosphoryloxy-3-(4-phenylmethoxybutyl)-2,3-dihydro-1,4-oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38NO8P/c1-32(2,3)38-31(34)33-27(17-13-14-22-36-23-26-15-7-4-8-16-26)24-37-25-30(33)41-42(35,39-28-18-9-5-10-19-28)40-29-20-11-6-12-21-29/h4-12,15-16,18-21,25,27H,13-14,17,22-24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVXEYIECBNGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)CCCCOCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















